molecular formula C12H12N4O2S B5683658 N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide

Numéro de catalogue B5683658
Poids moléculaire: 276.32 g/mol
Clé InChI: ULULYQYBXFVTAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer drug. It works by targeting and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy.

Mécanisme D'action

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide works by binding to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, preventing them from inhibiting the pro-apoptotic proteins Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in programmed cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo, with minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been shown to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide is its specificity for anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. This makes it a promising candidate for targeted cancer therapy. However, N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has some limitations in lab experiments, including its poor solubility in water and its susceptibility to degradation in vivo.

Orientations Futures

There are several potential future directions for research on N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide and related compounds. One area of focus is the development of more potent and selective inhibitors of anti-apoptotic proteins. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide therapy. Finally, there is ongoing research into the use of N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide in combination with other cancer therapies, including chemotherapy and immunotherapy, to enhance their efficacy and overcome drug resistance.

Méthodes De Synthèse

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide was first synthesized by Abbott Laboratories in 2004 using a combination of organic synthesis and high-throughput screening. The initial lead compound was identified through a screening process that involved testing over 400,000 compounds for their ability to bind to Bcl-2. This lead compound was then optimized through a series of chemical modifications to improve its potency and selectivity.

Applications De Recherche Scientifique

N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown promising results in a wide range of cancer types, including lymphoma, leukemia, melanoma, and lung, breast, and colon cancers. N-{[(1-acetyl-1H-benzimidazol-2-yl)amino]carbonothioyl}acetamide has also been shown to enhance the efficacy of existing chemotherapy drugs and overcome drug resistance in cancer cells.

Propriétés

IUPAC Name

N-[(1-acetylbenzimidazol-2-yl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(17)13-12(19)15-11-14-9-5-3-4-6-10(9)16(11)8(2)18/h3-6H,1-2H3,(H2,13,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULULYQYBXFVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=NC2=CC=CC=C2N1C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-acetyl-1H-benzimidazol-2-yl)carbamothioyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.